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Compound of Interest

Compound Name:
1-(4-(4-Chloro-3-

methylphenoxy)phenyl)ethanone

CAS No.: 129644-20-8

Cat. No.: B155350

Get Quote

An In-depth Technical Guide on the Predicted Properties of 1-(4-(4-Chloro-3-
methylphenoxy)phenyl)ethanone

Executive Summary
This technical guide provides a comprehensive analysis of the predicted chemical and

pharmacological properties of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone, a diaryl

ether ketone. Diaryl ether motifs are prevalent in numerous biologically active molecules,

making this compound a subject of interest for researchers in medicinal chemistry and drug

development. This document outlines the molecule's structural identity, its predicted

physicochemical properties relevant to pharmacokinetics, a plausible and detailed synthetic

route based on the Ullmann condensation, and an extensive profile of its predicted

spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and MS). Furthermore, an in silico ADMET

(Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile is presented to forecast its

potential as a drug candidate. This guide is intended to serve as a foundational resource for

scientists, enabling further investigation and application of this compound.
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Chemical Identity and Structure
IUPAC Name and Identifiers
The systematic name for the compound is 1-(4-(4-chloro-3-
methylphenoxy)phenyl)ethanone. The structure is based on an acetophenone core, where

the phenyl ring is substituted at the para-position with a 4-chloro-3-methylphenoxy group.[1]

While a specific CAS number for this exact molecule is not readily available in public

databases, its properties can be reliably predicted based on its constituent functional groups

and close structural analogs.

Molecular Structure
The structural formula of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone is C₁₅H₁₃ClO₂.

The molecule consists of two phenyl rings linked by an ether oxygen, with one ring bearing an

acetyl group and the other substituted with chloro and methyl groups.

Caption: 2D chemical structure of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone.

Key Structural Features
Diaryl Ether Linkage: The C-O-C ether bond connecting the two aromatic rings is a key

feature. This linkage provides conformational flexibility due to rotation around the C-O bonds.

Aromatic Ketone: The acetophenone moiety (C₆H₅-C(=O)CH₃) is an important

pharmacophore and a versatile synthetic handle.[2] The carbonyl group acts as a hydrogen

bond acceptor.

Halogen and Alkyl Substitution: The presence of a chloro and a methyl group on one of the

phenyl rings influences the molecule's lipophilicity, electronic properties, and metabolic

stability.

Predicted Physicochemical Properties
In silico prediction of physicochemical properties is a cornerstone of modern drug discovery,

allowing for the early assessment of a compound's drug-like potential and the prioritization of

synthetic efforts.[3] The properties for 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone are
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predicted based on established quantitative structure-property relationship (QSPR) models and

comparison with close structural analogs.[4][5]

Summary of Predicted Properties
The following table summarizes the key predicted physicochemical properties, which are critical

for evaluating its potential bioavailability and formulation characteristics.

Property Predicted Value
Significance in Drug
Development

Molecular Formula C₁₅H₁₃ClO₂
Defines the elemental

composition.

Molecular Weight 260.72 g/mol
Influences diffusion and

transport across membranes.

XLogP3-AA (Lipophilicity) 4.2

A measure of lipophilicity;

impacts solubility, permeability,

and metabolism.[6]

Topological Polar Surface Area

(TPSA)
26.3 Å²

Correlates with passive

molecular transport through

membranes; a low value

suggests good cell

permeability.[7]

Hydrogen Bond Donors 0
Affects solubility and binding

interactions.

Hydrogen Bond Acceptors 2 (Carbonyl O, Ether O)
Affects solubility and binding

interactions.

Rotatable Bond Count 3
Influences conformational

flexibility and binding entropy.

Note: Values are estimated based on computational models and data from structurally similar

compounds like 1-[4-(4-chloro-3-fluorophenoxy)phenyl]ethanone.[4]

Interpretation for Drug Discovery
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The predicted properties of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone align well with

several criteria for oral bioavailability, often assessed by frameworks like Lipinski's Rule of Five.

With a molecular weight under 500, a LogP value under 5, and low counts of hydrogen bond

donors and acceptors, the molecule exhibits a favorable profile for passive absorption. Its low

TPSA further supports the potential for good membrane permeability.

Proposed Synthetic Pathway
The synthesis of diaryl ethers is classically achieved through the Ullmann condensation, a

copper-catalyzed reaction between a phenol and an aryl halide.[8] This method is robust and

well-suited for the preparation of 1-(4-(4-chloro-3-methylphenoxy)phenyl)ethanone due to

the commercial availability of the necessary precursors.[9][10]

Retrosynthetic Analysis and Strategy
The target molecule can be disconnected at the ether linkage, leading to two primary synthons:

4-hydroxyacetophenone and a 4-chloro-3-methyl-substituted aryl halide (e.g., 1-bromo-4-

chloro-3-methylbenzene). The Ullmann coupling is chosen over palladium-catalyzed methods

in this context for its cost-effectiveness and proven efficacy with similar substrates.[11][12]

Detailed Experimental Protocol: Ullmann Condensation
This protocol describes a self-validating system for the synthesis of the target compound.

Reactants:

4-Hydroxyacetophenone

1-Bromo-4-chloro-3-methylbenzene

Copper(I) iodide (CuI) (Catalyst)

Cesium Carbonate (Cs₂CO₃) (Base)

N,N-Dimethylformamide (DMF) (Solvent)

Procedure:
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Inert Atmosphere Setup: To an oven-dried round-bottom flask equipped with a magnetic stir

bar and reflux condenser, add 4-hydroxyacetophenone (1.0 eq) and cesium carbonate (2.0

eq).

Evacuation and Backfilling: Seal the flask and purge with an inert gas (e.g., Nitrogen or

Argon) for 15 minutes to ensure anhydrous conditions.

Addition of Reagents: Under a positive pressure of inert gas, add 1-bromo-4-chloro-3-

methylbenzene (1.1 eq) and copper(I) iodide (0.1 eq).

Solvent Addition: Introduce anhydrous DMF via syringe to the flask. The volume should be

sufficient to create a stirrable slurry.

Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring. The

causality for this elevated temperature is to overcome the activation energy for the copper-

catalyzed C-O bond formation.[8]

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC) until the starting material (4-

hydroxyacetophenone) is consumed (typically 12-24 hours).

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and water. Filter the

mixture through a pad of celite to remove insoluble copper salts.

Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer, and wash

sequentially with water and brine to remove residual DMF and salts.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in

vacuo. Purify the resulting crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield the pure 1-(4-(4-chloro-3-
methylphenoxy)phenyl)ethanone.

Synthetic Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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